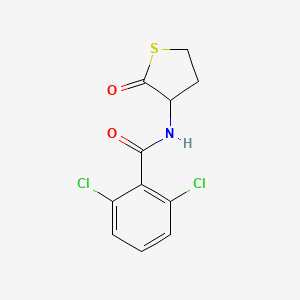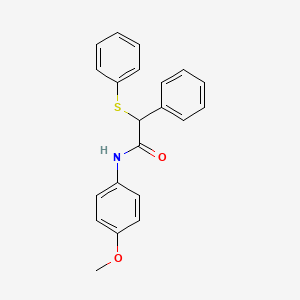![molecular formula C18H14BrNO B4940429 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile](/img/structure/B4940429.png)
3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile, also known as ABPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABPA is a nitrile derivative of stilbene which exhibits interesting properties such as fluorescence, photostability, and high molar absorptivity.
作用機序
The mechanism of action of 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile involves the generation of singlet oxygen upon irradiation with light. Singlet oxygen is a highly reactive species that can cause oxidative damage to biomolecules such as lipids, proteins, and DNA, leading to cell death.
Biochemical and physiological effects:
3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile has been shown to exhibit low cytotoxicity towards normal cells, making it a promising candidate for photodynamic therapy. 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile has also been shown to exhibit good photostability, which is an important property for bioimaging applications. In addition, 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile has been shown to have good water solubility, which makes it suitable for biological applications.
実験室実験の利点と制限
One of the advantages of 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile is its excellent fluorescence properties, which makes it a suitable candidate for bioimaging applications. 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile also exhibits low cytotoxicity towards normal cells, making it a promising candidate for photodynamic therapy. However, one of the limitations of 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile is its sensitivity to light, which can cause photobleaching and affect its fluorescence properties.
将来の方向性
There are several future directions for the research on 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile. One of the directions is to explore its potential applications in other fields such as drug delivery and sensing. Another direction is to develop new derivatives of 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile with improved properties such as increased photostability and water solubility. Furthermore, the development of new synthetic methods for 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile and its derivatives can also be an area of future research.
Conclusion:
In conclusion, 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile is a chemical compound that exhibits interesting properties such as fluorescence, photostability, and high molar absorptivity. 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile has potential applications in various fields such as bioimaging, photodynamic therapy, and material science. Further research on 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile and its derivatives can lead to the development of new materials and therapies with improved properties.
合成法
3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile can be synthesized through a multi-step process involving the reaction of 4-bromo-3-hydroxybenzaldehyde with allyl bromide, followed by the reaction of the resulting product with 2-phenylacetonitrile. The final product obtained is 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile, which can be purified through recrystallization.
科学的研究の応用
3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile has been extensively studied for its potential applications in various fields such as material science, bioimaging, and photodynamic therapy. 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile exhibits excellent fluorescence properties, which makes it a suitable candidate for bioimaging applications. 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile has also been used as a photosensitizer in photodynamic therapy, which involves the use of light to activate a photosensitizer to produce reactive oxygen species that can selectively destroy cancer cells.
特性
IUPAC Name |
(Z)-3-(3-bromo-4-prop-2-enoxyphenyl)-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO/c1-2-10-21-18-9-8-14(12-17(18)19)11-16(13-20)15-6-4-3-5-7-15/h2-9,11-12H,1,10H2/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLWUFFCPAKCAW-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)/C=C(\C#N)/C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(methoxymethyl)piperidine](/img/structure/B4940352.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxo-1,1-diphenylethanol](/img/structure/B4940366.png)

![3-benzyl-5-{2-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4940381.png)

![3-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-1,2,4-triazole hydrobromide](/img/structure/B4940399.png)
![4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B4940402.png)
![2-chloro-N-[4-(4-chlorophenoxy)phenyl]-5-iodobenzamide](/img/structure/B4940410.png)
![5-{2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4940425.png)
![2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide](/img/structure/B4940435.png)

![5-ethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4940444.png)
